2-Chloro-4-ethoxy-5-pyrimidinamine
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Overview
Description
2-chloro-4-ethoxypyrimidin-5-amine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-ethoxypyrimidin-5-amine typically involves the reaction of 2-chloro-4,6-dimethoxypyrimidine with ethylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution of the methoxy groups with the ethoxy group. The reaction is usually performed at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of 2-chloro-4-ethoxypyrimidin-5-amine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-ethoxypyrimidin-5-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 2 can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium ethoxide, potassium thiolate, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyrimidines with various functional groups.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include primary or secondary amines and alcohols.
Scientific Research Applications
2-chloro-4-ethoxypyrimidin-5-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Materials Science: It is employed in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-chloro-4-ethoxypyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or antagonist, blocking the activity of the target molecule. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-methylpyridin-4-amine
- 2-chloro-4-amino-5-methylpyridine
- 4-amino-2-chloro-5-methylpyridine
Uniqueness
2-chloro-4-ethoxypyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group at position 4 and the chlorine atom at position 2 makes it a versatile intermediate for various synthetic applications. Its unique structure also contributes to its potential as a pharmacologically active compound .
Properties
Molecular Formula |
C6H8ClN3O |
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Molecular Weight |
173.60 g/mol |
IUPAC Name |
2-chloro-4-ethoxypyrimidin-5-amine |
InChI |
InChI=1S/C6H8ClN3O/c1-2-11-5-4(8)3-9-6(7)10-5/h3H,2,8H2,1H3 |
InChI Key |
UDKOWJZQBBJYBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC=C1N)Cl |
Origin of Product |
United States |
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